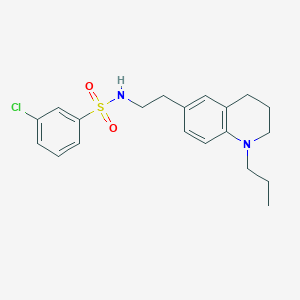

3-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 3-chloro-substituted aromatic ring linked via an ethyl spacer to a 1-propyl-1,2,3,4-tetrahydroquinolin-6-yl core. The synthesis likely follows established sulfonylation protocols, such as reacting a primary amine precursor with 3-chlorobenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃ or DMAP) .

Properties

IUPAC Name |

3-chloro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O2S/c1-2-12-23-13-4-5-17-14-16(8-9-20(17)23)10-11-22-26(24,25)19-7-3-6-18(21)15-19/h3,6-9,14-15,22H,2,4-5,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZISJOAXSBSMGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Quinoline Derivative: The quinoline core can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

Alkylation: The quinoline derivative is then alkylated using a suitable alkyl halide, such as 1-bromopropane, to introduce the propyl group.

Sulfonamide Formation: The final step involves the reaction of the alkylated quinoline with 3-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The chloro group on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

Material Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study the interactions of sulfonamide derivatives with biological targets.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The quinoline moiety could interact with nucleic acids or proteins, while the sulfonamide group may enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Core Structure: The target compound shares a tetrahydroquinoline core with the analog in , whereas Compounds 15–18 use a piperidine core fused to a dihydrobenzofuran moiety.

- Sulfonamide Substituents : The 3-chloro substitution on the benzenesulfonamide group is conserved in the target compound and Compound 15 , but analogs like Compound 16 and introduce additional halogens (fluoro) or methoxy groups, which could modulate receptor binding or metabolic stability.

- Synthesis Yields : Compounds 15–18 demonstrate yields of 67–83% using a base-mediated sulfonylation protocol, suggesting that the target compound’s synthesis could achieve comparable efficiency under similar conditions.

Functional Implications

- Substituent Effects: The 1-propyl group on the tetrahydroquinoline core (target compound) may enhance membrane permeability compared to the dihydrobenzofuran-ether substituents in Compounds 15–18 .

- Sulfonamide vs. Benzamide : The benzamide derivative in replaces the sulfonamide group with a carboxamide linkage, likely reducing acidity and altering hydrogen-bonding interactions with biological targets.

Notes

Pharmacological Data: The evidence lacks explicit data on the target compound’s bioactivity.

Synthetic Feasibility : High yields in analogous compounds (e.g., 83% for Compound 15 ) support the feasibility of synthesizing the target compound via optimized protocols.

Limitations: Differences in human vs. rodent receptor pharmacology (as noted in ) highlight the need for species-specific efficacy studies if the target compound is intended for therapeutic use.

Biological Activity

3-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide (CAS Number: 955533-23-0) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

| Property | Value |

|---|---|

| Molecular Formula | C20H25ClN2O2S |

| Molecular Weight | 392.9 g/mol |

| CAS Number | 955533-23-0 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways. This inhibition can lead to reduced cell proliferation and enhanced apoptosis in cancer cells.

- Modulation of Inflammatory Responses : Research suggests that this compound may act as an anti-inflammatory agent by inhibiting phosphodiesterase (PDE) activity, particularly PDE4, which is known to modulate inflammatory cell activation and cytokine production .

Anticancer Properties

Studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound effectively reduces the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

- Tumor Growth Suppression : In vivo studies using animal models have shown that administration of this compound significantly suppresses tumor growth compared to control groups .

Antimicrobial Activity

Preliminary research indicates potential antimicrobial properties against certain bacterial strains. The compound's sulfonamide moiety may contribute to its effectiveness against gram-positive and gram-negative bacteria.

Anti-inflammatory Effects

As a selective PDE4 inhibitor, this compound has been shown to decrease the activation of inflammatory cells such as eosinophils. This action may provide therapeutic benefits in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide | Lacks chloro group | Moderate anticancer activity |

| 3-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | Similar structure without sulfonamide group | Limited anti-inflammatory effects |

Case Studies and Research Findings

Several case studies and research findings highlight the efficacy of this compound:

- In Vitro Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to a significant reduction in viability in breast cancer cell lines (MCF7), with IC50 values indicating potent activity at low concentrations.

- Animal Model Studies : In a murine model of lung cancer induced by carcinogens, administration of the compound resulted in a marked decrease in tumor size and number compared to untreated controls .

Q & A

Q. What strategies integrate omics data to uncover off-target effects?

- Methodological Answer :

- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .

- Proteomics : SILAC (stable isotope labeling) to quantify protein expression changes .

- Network Pharmacology : Build interaction networks using STRING or KEGG to map multi-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.